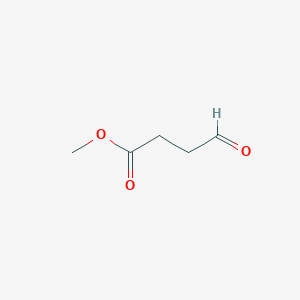
Methyl 4-oxobutanoate
Übersicht
Beschreibung
Synthesis Analysis
Methyl 4-oxobutanoate plays a crucial role in diverse synthetic pathways . It is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . An anti-selective self-Mannich reaction of methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol .Molecular Structure Analysis
The molecular structure of Methyl 4-oxobutanoate is characterized by the presence of both an ester and a ketone functional group . The ester functional group contributes to its solubility in polar solvents, while the ketone functional group adds to its reactivity .Chemical Reactions Analysis
Methyl 4-oxobutanoate exhibits reactivity as both an ester and a ketone . It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids
Methyl 4-oxobutanoate plays a crucial role in asymmetric synthesis. Specifically, it contributes to the synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy. An anti-selective self-Mannich reaction of methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol. Additionally, a syn-selective self-Mannich reaction catalyzed by proline facilitates the asymmetric synthesis of the diastereomer, (+)-laburnine, and its enantiomer, (-)-trachelanthamidine .
Efficient Synthetic Methodologies: Cu (I)-Catalyzed Enantioselective Addition of Nitromethane
Methyl 4-oxobutanoate is a key component in efficient synthetic methodologies. Notably, it participates in the Cu (I)-catalyzed enantioselective addition of nitromethane . This reaction yields valuable nitroaldol products in high yields and excellent enantioselectivity. The compound’s reactivity as both an ester and a ketone contributes to its versatility in this context .
Industrial Intermediates for Important Compounds
Together with its methanol addition products (such as methyl 4,4-dimethoxybutyrate and gamma-methoxy-gamma-butyrolactone), methyl 4-oxobutanoate serves as an intermediate during the preparation of significant industrial compounds. These include gamma-butyrolactone , 1,4-butanediol , and glutamate .
Solvent Applications in Pharmaceuticals, Food Additives, and Fragrances
Methyl 4-oxobutanoate’s high solubility in water, ethanol, and other polar solvents makes it useful in various industries. It finds applications as a solvent in pharmaceuticals, food additives, and fragrances. However, its solubility in non-polar solvents is limited .
Antioxidant and Anti-Inflammatory Properties
Ethyl pyruvate, a derivative of methyl 4-oxobutanoate, possesses antioxidant and anti-inflammatory properties . Research suggests its potential role in reducing oxidative stress and inflammation-related diseases. While further studies are needed, this property makes it a promising candidate for therapeutic purposes .
Safety Considerations
When handling Methyl 4-oxobutanoate, proper safety measures should be taken. It has the potential to irritate the skin, eyes, and respiratory system. Therefore, safety precautions should always be prioritized .
Wirkmechanismus
Target of Action
Methyl 4-oxobutanoate is a versatile compound used in various industries and laboratory settings It has been used as a starting material to synthesize (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential .
Mode of Action
The mode of action of Methyl 4-oxobutanoate involves its reactivity as both an ester and a ketone . It can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group, which adds versatility to its applications .
Biochemical Pathways
Methyl 4-oxobutanoate plays a crucial role in diverse synthetic pathways . This compound is utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Specifically, an anti-selective self-Mannich reaction of methyl 4-oxobutanoate with PMP-amine, catalyzed by a chiral secondary amine, enables the asymmetric synthesis of (+)-isoretronecanol and (-)-isoretronecanol .
Pharmacokinetics
It is known that this compound is highly soluble in water, ethanol, and other polar solvents . Its solubility in non-polar solvents, however, is limited . This property could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 4-oxobutanoate’s action are largely dependent on its use in various synthetic pathways . For instance, in the synthesis of 1-hydroxymethylpyrrolizidine alkaloids, the compound contributes to the formation of these alkaloids, which have therapeutic potential .
Action Environment
The action, efficacy, and stability of Methyl 4-oxobutanoate can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to be stored at a temperature of 2-8°C . .
Safety and Hazards
Proper safety measures should be taken when handling Methyl 4-oxobutanoate due to its potential irritations on skin, eyes, and respiratory system . When handling Methyl 4-oxobutanoate, it is crucial to wear appropriate personal protective equipment such as gloves and goggles to prevent skin and eye contact .
Eigenschaften
IUPAC Name |
methyl 4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZVZNAPRCRXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160736 | |
| Record name | Methyl 4-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxobutanoate | |
CAS RN |
13865-19-5 | |
| Record name | Methyl 4-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




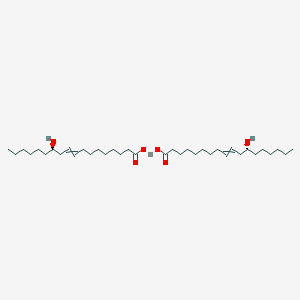
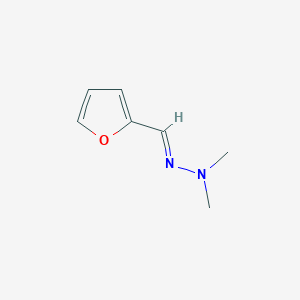


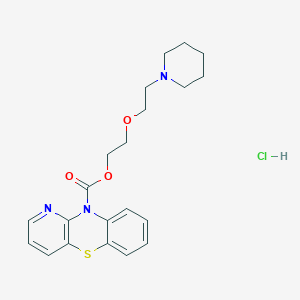
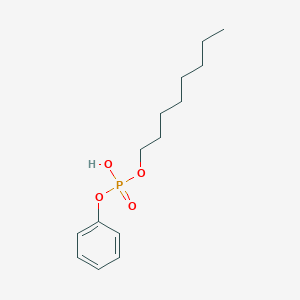
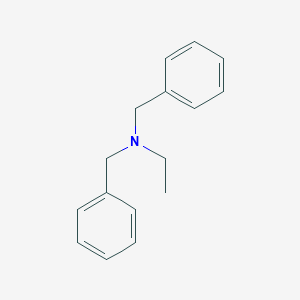
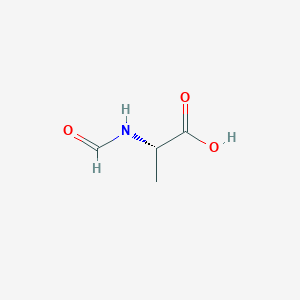




![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)